trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride
Overview
Description
trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride: is a chemical compound utilized in scientific research due to its unique properties and structure. It is a derivative of 4-aminocyclohexanecarboxylic acid and is often used as an intermediate in the synthesis of various pharmaceutical and chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride typically involves the reaction of 4-aminobenzoic acid derivatives under basic conditions using a suitable catalyst and solvent or solvent mixture . The process is carried out under low hydrogen pressure, making it suitable for industrial applications .
Industrial Production Methods: The industrial production of this compound involves a one-pot process where the trans ratio is more than 75% . This method is efficient and cost-effective, making it ideal for large-scale production .
Chemical Reactions Analysis
Types of Reactions: trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is obtained .
Major Products Formed: The major products formed from these reactions include various derivatives of 4-aminocyclohexanecarboxylic acid, which are used in the synthesis of active pharmaceutical ingredients .
Scientific Research Applications
Chemistry: In chemistry, trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride is used as an intermediate in the synthesis of optically active compounds . It is also used in the preparation of Janus kinase inhibitors .
Biology and Medicine: In biology and medicine, this compound is used in the synthesis of analogs of daunorubicin and doxorubicin, which are important chemotherapeutic agents . It is also used in the synthesis of dynorphin A analogs, which have opioid activity .
Industry: In the industry, this compound is used in the production of various pharmaceutical ingredients and chemical compounds .
Mechanism of Action
Comparison with Similar Compounds
Uniqueness: trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride is unique due to its specific structure and properties, which make it suitable for a wide range of applications in scientific research and industry. Its ability to act as an intermediate in the synthesis of various pharmaceutical and chemical compounds sets it apart from similar compounds .
Biological Activity
Trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride is a chemical compound recognized for its diverse applications in biochemical research and pharmaceutical development. As a derivative of 4-aminocyclohexanecarboxylic acid, it possesses unique structural properties that enable significant interactions with various biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a benzyl group attached to the cyclohexane ring, influencing its reactivity and interactions. The molecular formula is CHClNO, with a molecular weight of approximately 229.72 g/mol. The compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals due to its ability to modify biological pathways.
The biological activity of this compound is largely attributed to its role as an inhibitor of specific enzymes and its interactions with cellular pathways.
Enzyme Inhibition
- Adenosine Deaminase Inhibition : This compound has been shown to inhibit adenosine deaminase, an enzyme critical for purine metabolism. This inhibition can affect cellular energy levels and signaling pathways, potentially leading to therapeutic effects in conditions like cancer and inflammatory diseases.
- Cholinesterase Inhibition : this compound also inhibits acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission, which may have implications for neurodegenerative diseases.
Biological Effects
The compound's biological effects can vary based on dosage and cellular context:
- Cellular Metabolism : It influences metabolic pathways by affecting the levels of various metabolites through enzyme interaction.
- Cell Signaling : The compound modulates cell signaling pathways, potentially impacting gene expression and cellular function.
Pharmacokinetics
This compound exhibits specific pharmacokinetic properties:
- Absorption and Distribution : The compound's distribution within tissues is influenced by its binding to proteins and transporters, which affects its localization in cells.
- Metabolism : It undergoes metabolic transformations that can alter its biological activity and toxicity profiles.
Research Applications
This compound has been extensively studied for its potential applications in various fields:
Pharmaceutical Development
This compound serves as a precursor in the synthesis of important pharmaceutical agents, including analogs of daunorubicin and doxorubicin—key chemotherapeutic drugs.
Case Studies
- Neuroprotective Effects : A study demonstrated that compounds structurally related to this compound exhibited neuroprotective effects in models of Alzheimer's disease by inhibiting cholinesterases.
- Anti-inflammatory Potential : Research indicated that the compound could modulate inflammatory responses through its effects on adenosine metabolism, suggesting potential use in treating inflammatory disorders.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
Methyl trans-4-aminocyclohexanecarboxylate | Similar backbone | Mild cholinesterase inhibition |
trans-4-Aminocyclohexanecarboxylic acid | Lacks benzyl group | Limited enzyme interaction |
The presence of the benzyl group in this compound enhances its reactivity and biological interactions compared to other derivatives.
Properties
IUPAC Name |
benzyl 4-aminocyclohexane-1-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10,15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIQHWARSLKWFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)OCC2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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